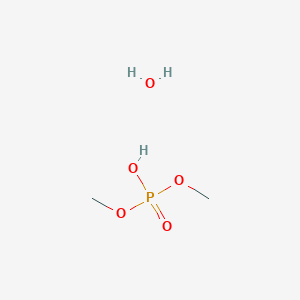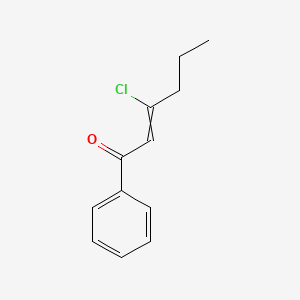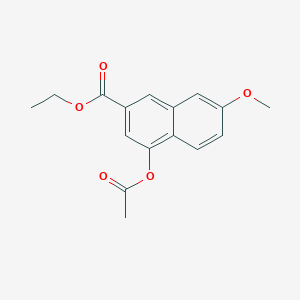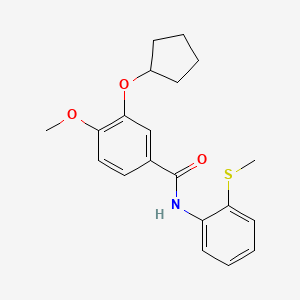
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthroline ring system, which is a fused ring structure consisting of three benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the condensation of a phenyl-substituted amine with a suitable diketone, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, altering its electronic properties.
Substitution: The phenyl and phenanthroline rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl or phenanthroline rings.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
相似化合物的比较
Similar Compounds
Phenanthroline: A parent compound with a similar ring structure but without the phenyl substitution.
Bipyridine: Another heterocyclic compound with two pyridine rings, often used as a ligand in coordination chemistry.
Quinoline: A heterocyclic aromatic organic compound with a structure similar to phenanthroline but with a nitrogen atom in the ring.
Uniqueness
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one is unique due to its specific substitution pattern and the resulting chemical properties
属性
CAS 编号 |
867347-63-5 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
4-phenyl-3,4-dihydro-1H-1,10-phenanthrolin-2-one |
InChI |
InChI=1S/C18H14N2O/c21-16-11-15(12-5-2-1-3-6-12)14-9-8-13-7-4-10-19-17(13)18(14)20-16/h1-10,15H,11H2,(H,20,21) |
InChI 键 |
MZNVOSXGDRIAPU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C3=C(C=CC=N3)C=C2)NC1=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)


![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)

![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)


![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)



![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)

